Erbium nitride
Description
Structure
2D Structure
Properties
IUPAC Name |
azanylidyneerbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVZYLVXLCEAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Er] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315095 | |
| Record name | Erbium nitride (ErN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315095 | |
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Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12020-21-2 | |
| Record name | Erbium nitride (ErN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erbium nitride (ErN) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium nitride (ErN) | |
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| Record name | Erbium nitride (ErN) | |
| Source | EPA DSSTox | |
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| Record name | Erbium mononitride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Advanced Growth Methodologies of Erbium Nitride
Vapor Phase Growth Techniques
Vapor phase growth methods are instrumental in producing high-purity bulk crystals of erbium nitride. These techniques rely on the transport of gaseous precursor species to a substrate where nucleation and growth occur.
Sublimation Growth Mechanisms and Optimization
Sublimation, a physical vapor transport (PVT) technique, is a prominent method for growing this compound crystals. The fundamental mechanism involves the sublimation of a polycrystalline ErN source material at high temperatures. The resulting vapor species are then transported to a cooler region of the growth apparatus, where they supersaturate and recrystallize, forming single crystals.
The process typically begins with the synthesis of the this compound source material itself, which can be achieved by heating elemental erbium metal in a nitrogen atmosphere. researchgate.netacs.org Subsequently, this ErN source is sublimed at temperatures ranging from 1620°C to 1770°C in a pure nitrogen environment. researchgate.netacs.org The growth rate of the crystals exhibits a strong dependence on temperature, increasing exponentially with higher temperatures. researchgate.netacs.org This relationship is characterized by an activation energy of approximately 508 kJ/mol. researchgate.netacs.org
Optimization of the sublimation growth process is critical for achieving high-quality, large-sized crystals. Key parameters that are manipulated to control the growth include the sublimation temperature, the nitrogen pressure within the growth chamber, and the temperature gradient between the source and the growth region. The growth rate is inversely proportional to the nitrogen pressure. researchgate.netacs.org The morphology and size of the resulting ErN crystals are also highly dependent on the growth temperature. researchgate.netacs.org The crystals grown by this method are typically highly faceted, primarily bound by (100) and (111) crystal planes. researchgate.netacs.org It is noteworthy that this compound crystals grown via sublimation often exhibit non-stoichiometry, with an excess of nitrogen. Elemental analysis has shown Er:N atomic ratios ranging from 1:1.15 to 1:1.2. researchgate.netacs.org
| Parameter | Value Range | Effect on Growth |
|---|---|---|
| Sublimation Temperature | 1620°C - 1770°C | Growth rate increases exponentially with temperature. researchgate.netacs.org |
| Nitrogen Pressure | 150 - 330 Torr | Growth rate is inversely proportional to pressure. researchgate.netacs.org |
| Source Material | Polycrystalline this compound | Sublimes to provide vapor phase species for crystal growth. researchgate.netacs.org |
| Substrate | Tungsten Foil | ErN preferentially adopts a (100) orientation, similar to the substrate. researchgate.netacs.org |
Physical Vapor Transport Dynamics in this compound Crystal Growth
The dynamics of physical vapor transport in the context of this compound crystal growth are governed by the principles of mass and heat transfer. The primary driving force for the transport of ErN vapor from the source to the crystal growth front is the temperature gradient established within the furnace.
The transport of the sublimed species occurs in a pure nitrogen environment. The nitrogen gas not only serves as a reactive species in the initial synthesis of the ErN source material but also plays a crucial role in controlling the sublimation and deposition rates during the PVT process. The pressure of the nitrogen ambient influences the mean free path of the vapor species, thereby affecting the transport dynamics.
The growth process involves the sublimation of the ErN source, the transport of the gaseous species through the nitrogen ambient, and the subsequent condensation and crystallization on a substrate, which is typically a tungsten foil. researchgate.netacs.org The tungsten substrate is chosen for its high-temperature stability and its crystallographic properties, which can influence the orientation of the growing ErN crystals. Studies have shown that ErN crystals grown on tungsten foil preferentially adopt a (100) orientation, which is the dominant orientation of the tungsten sheet itself. researchgate.netacs.org The lattice constant of the resulting this compound crystals has been measured to be approximately 4.853 Å. researchgate.netacs.org
Thin Film Deposition Strategies
The fabrication of high-quality this compound thin films is essential for their integration into various electronic and optoelectronic devices. Several deposition techniques are employed to achieve this, each with its own set of advantages and challenges.
Reactive Sputtering for this compound Thin Film Fabrication
Reactive sputtering is a versatile physical vapor deposition technique that can be used to synthesize this compound thin films. In this process, a high-purity erbium target is sputtered in a reactive atmosphere containing a mixture of an inert gas, typically argon (Ar), and a reactive gas, nitrogen (N₂).
The sputtering process is initiated by creating a plasma of the inert gas. The energetic argon ions bombard the erbium target, causing the ejection of erbium atoms. These sputtered erbium atoms then react with the nitrogen species present in the plasma and on the substrate surface to form an this compound film. The stoichiometry and properties of the resulting film can be precisely controlled by adjusting various deposition parameters, including the N₂ partial pressure, the sputtering power, the substrate temperature, and the total pressure in the chamber.
For the deposition of ErN thin films, a constant power mode is often employed, with a specific Ar:N₂ gas mixture ratio. For instance, a ratio of 9:2 sccm has been used in some studies. aps.org The chamber pressure is also a critical parameter and is typically maintained in the millitorr range, for example, at 10 mTorr. aps.org The substrate temperature during deposition can significantly influence the crystallinity and microstructure of the films, with temperatures around 760°C being utilized for the growth of textured ErN films. aps.org
| Parameter | Value | Significance |
|---|---|---|
| Sputtering Target | High-Purity Erbium | Source of erbium atoms for the film. |
| Reactive Gas | Nitrogen (N₂) | Reacts with sputtered erbium to form ErN. |
| Inert Gas | Argon (Ar) | Used to create the sputtering plasma. |
| Ar:N₂ Flow Ratio | e.g., 9:2 sccm | Controls the stoichiometry of the film. aps.org |
| Chamber Pressure | e.g., 10 mTorr | Affects the sputtering rate and film properties. aps.org |
| Substrate Temperature | e.g., 760°C | Influences the crystallinity and microstructure of the film. aps.org |
Ultra-High Vacuum Deposition Approaches for High-Quality this compound Layers
Ultra-high vacuum (UHV) deposition techniques, such as molecular beam epitaxy (MBE), are employed to grow high-purity, single-crystal this compound thin films with abrupt interfaces. These methods are carried out in vacuum chambers with base pressures typically in the range of 10⁻⁹ Torr or lower. aps.orgwikipedia.org The UHV environment minimizes the incorporation of impurities into the growing film, which is particularly important for this compound due to the high reactivity of erbium with oxygen. aip.org
In a typical UHV deposition process for ErN, elemental erbium is evaporated from an effusion cell or an electron-beam evaporator, and a source of reactive nitrogen, such as a plasma source, is used to provide the nitrogen species. The substrate is heated to a high temperature to promote the epitaxial growth of the film.
High-quality ErN thin films have been successfully grown on various substrates, including sapphire (Al₂O₃) and magnesium oxide (MgO). aps.orgaip.org The choice of substrate can influence the crystallographic orientation of the grown film. For example, ErN films have been shown to grow with (111) and (002) orientations on (0001) Al₂O₃ and (001) MgO substrates, respectively. aip.org The resulting films exhibit sharp and abrupt interfaces with the substrate. aip.org These UHV-grown films often display degenerate semiconducting behavior with high carrier concentrations, which is attributed to the presence of defects such as nitrogen vacancies and oxygen impurities. aps.org
Ambient Stability Enhancement through Protective Layer Integration (e.g., AlN Capping)
A significant challenge in the handling and application of this compound is its propensity for oxidation when exposed to ambient conditions. aip.org This is due to the high affinity of erbium for oxygen. To overcome this limitation, a common and effective strategy is the in-situ deposition of a protective capping layer immediately after the growth of the ErN film, without breaking the vacuum.
Aluminum nitride (AlN) is an excellent choice for a capping layer due to its wide bandgap, chemical inertness, and thermal stability. A thin layer of AlN, typically around 3 nm thick, can effectively passivate the surface of the this compound film and prevent its oxidation. aip.org This protective layer allows for the ex-situ characterization and processing of the ErN films without significant degradation of their properties.
The deposition of the AlN capping layer is typically carried out in the same UHV system used for the ErN growth. aps.org The effectiveness of the AlN capping layer in preventing oxidation has been demonstrated through various characterization techniques, enabling the measurement of the intrinsic properties of this compound in ambient conditions. aps.orgaip.org
Nanostructure Synthesis and Control
The synthesis and control of this compound (ErN) at the nanoscale have garnered significant interest due to the unique properties that emerge at reduced dimensions, offering potential for novel applications in electronics and optics. Researchers have explored various methodologies to fabricate ErN nanoparticles, nanocrystals, and other complex nano- and microstructures, with a focus on controlling their size, shape, and crystalline quality.
This compound Nanoparticle and Nanocrystal Formation
The formation of this compound nanoparticles and nanocrystals has been achieved through several advanced synthesis techniques. These methods are designed to control nucleation and growth processes, thereby tailoring the properties of the resulting nanomaterials.
One notable approach is the inert gas condensation (IGC) technique, which has been successfully employed for the synthesis of erbium-doped aluminum nitride (AlN:Er) nanoparticles. researchgate.net In this method, a precursor material is evaporated in a controlled atmosphere of an inert gas. The subsequent cooling of the vapor leads to the condensation and formation of nanoparticles. The size and crystallinity of the nanoparticles can be influenced by parameters such as the type and pressure of the inert gas and the evaporation rate.
Another versatile method is the microwave-assisted synthesis . peerj.com This technique utilizes microwave radiation to rapidly heat the precursors, leading to the formation of nanoparticles. For instance, this compound nanoparticles have been deposited on multiwalled carbon nanotubes using this compound as the metal source in the presence of a surfactant and a reducing agent. peerj.com This method is valued for its efficiency and ability to produce homogeneously dispersed nanoparticles. peerj.com
The formation of nanocrystals often involves techniques that provide precise control over the crystalline structure. For example, a novel erbium chloride seeded growth process was developed for the fabrication of erbium-doped gallium nitride (GaN:Er) nanocrystals. osti.gov This method simplifies the delivery of erbium into a metal-organic chemical vapor deposition (MOCVD) system and facilitates the selective growth of nanocrystals. osti.gov The resulting nanocrystals have been shown to exhibit strong green emission characteristic of the Er³⁺ ion. osti.gov
Furthermore, hydrothermal synthesis has been utilized to produce various low-dimensional nanostructures of erbium-containing compounds. researchgate.net By controlling parameters such as pH, temperature, and reaction time, it is possible to selectively synthesize different morphologies. For instance, at a pH of 12 and a temperature of 300°C, monoclinic erbium oxide hydroxide (B78521) (ErOOH) nanofibers with diameters in the range of 6–30 nm were formed. researchgate.net Increasing the pH to 13 under the same conditions resulted in the formation of nanorods. researchgate.net
The table below summarizes key findings from various synthesis methods for this compound and related nanoparticles and nanocrystals.
| Synthesis Method | Precursors/Starting Materials | Resulting Nanostructure | Key Findings & Characteristics |
| Inert Gas Condensation | Erbium and Aluminum in Nitrogen atmosphere | Erbium-doped Aluminum Nitride (AlN:Er) nanoparticles | Produces nanoparticles with optical properties suitable for nanoscale temperature sensors. researchgate.net |
| Microwave-Assisted Synthesis | This compound, dioctyl sodium sulfosuccinate (B1259242) (surfactant), NaBH₄ (reducing agent) | This compound nanoparticles on multiwalled carbon nanotubes | Efficient method for forming homogeneously dispersed nanoparticles with luminescent properties. peerj.com |
| Erbium Chloride Seeded Growth (MOCVD) | Erbium chloride, Gallium and Nitrogen precursors | Erbium-doped Gallium Nitride (GaN:Er) nanocrystals | Simplifies erbium delivery and enables selective growth of nanocrystals with strong green emission. osti.gov |
| Hydrothermal Synthesis | Erbium oxide dissolved in nitric acid, NaOH solution | Erbium oxide hydroxide (ErOOH) nanofibers and nanorods | pH control allows for selective synthesis of different morphologies (nanofibers at pH 12, nanorods at pH 13). researchgate.net |
Morphological Engineering of this compound Nano- and Microstructures
The ability to engineer the morphology of this compound at the nano- and microscale is crucial for tailoring its physical and chemical properties for specific applications. Researchers have demonstrated that by carefully controlling synthesis parameters, a variety of structures beyond simple nanoparticles can be achieved.
Physical vapor transport (PVT) has been shown to be an effective method for growing well-defined ErN crystals with specific orientations. In one study, erbium metal was first converted to ErN by heating in a nitrogen atmosphere and then sublimed to form crystals on a tungsten foil substrate. The morphology of the resulting crystals was found to be dependent on the growth temperature. The ErN crystals were highly faceted, predominantly bound by (100) and (111) crystal planes, and exhibited a preferential (100) orientation.
The influence of substrate and growth conditions on morphology is a recurring theme. For instance, the growth of erbium silicide nanostructures on vicinal Si(001) surfaces demonstrates a transition from nanowires to nanoislands depending on annealing temperature and erbium coverage. researchgate.net While not directly this compound, this works highlights the principles of morphological control through substrate interaction and thermal processing.
The role of additives and sintering aids is also critical in the morphological engineering of ceramic materials containing erbium compounds. In the preparation of erbium and neodymium doped nanometer silicon nitride composite ceramics, erbium trioxide and neodymium trioxide act as sintering aids, forming a liquid phase at high temperatures that promotes densification and influences the final microstructure of the ceramic. google.com
Hydrothermal methods, as mentioned previously, offer a high degree of control over morphology. By adjusting the pH of the reaction solution, it was possible to selectively synthesize erbium oxide hydroxide nanostructures in the form of nanofibers, nanorods, and even star-like nanolayers. researchgate.net This demonstrates the profound impact of solution chemistry on the final morphology of the product.
The following table details research findings on the morphological engineering of this compound and related structures.
| Growth/Synthesis Method | Substrate/Environment | Key Parameters Controlled | Resulting Morphology | Research Focus |
| Physical Vapor Transport | Tungsten foil | Temperature (1620°C-1770°C), Nitrogen Pressure (150-330 torr) | Highly faceted crystals with (100) and (111) planes | Growth of single-crystal ErN and characterization of its properties. |
| Molecular Beam Epitaxy | Vicinal Si(001) surface | Annealing temperature, Erbium coverage | Nanowires, rectangular nanoislands, square nanoislands | Study of morphological evolution of erbium silicide nanostructures. researchgate.net |
| Pressureless Sintering | Not applicable | Sintering aids (Erbium trioxide, Neodymium trioxide), Temperature (1400-1550 °C) | Dense ceramic with controlled microstructure | Preparation of high-performance silicon nitride ceramics. google.com |
| Hydrothermal Synthesis | Aqueous solution | pH (6, 12, 13), Temperature (300°C) | Nanofibers, nanorods, star-like nanolayers | Selective synthesis of low-dimensional erbium oxide hydroxide nanostructures. researchgate.net |
Advanced Structural Characterization and Defect Engineering in Erbium Nitride
Crystallographic Analysis
The arrangement of atoms in a crystal lattice is a fundamental determinant of a material's properties. In ErN, this is primarily investigated through X-ray diffraction and various microscopy techniques.
X-ray Diffraction Studies of Crystal Orientations and Lattice Parameters
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials. mdpi.com For erbium nitride, which typically crystallizes in a face-centered cubic (FCC) rock-salt structure, XRD is used to determine key parameters like crystal orientation and lattice constants. brainly.combenchchem.com
Studies have shown that ErN crystals grown on non-native substrates like tungsten foil via physical vapor transport exhibit a preferential (100) orientation. researchgate.netacs.org The lattice constant for such crystals has been measured to be 4.853 Å. researchgate.netacs.org When deposited as thin films on substrates like magnesium oxide (MgO) and sapphire (Al2O3), ErN has shown c-plane lattice constants of 4.87 Å and 4.86 Å, respectively. researchgate.net The analysis of XRD patterns, often using monochromatic X-radiation with a specific wavelength such as 0.15418 nm, allows for the computation of interplanar spacing for various crystal planes, which in turn is used to determine the lattice parameter. brainly.combartleby.comchegg.com
Table 1: Experimentally Determined Lattice Parameters of this compound
| Substrate | Growth Method | Lattice Constant (Å) | Reference |
|---|---|---|---|
| Tungsten Foil | Physical Vapor Transport | 4.853 | researchgate.netacs.org |
| MgO (001) | Sputter Deposition | 4.87 | researchgate.net |
| Al2O3 (0001) | Sputter Deposition | 4.86 | researchgate.net |
Microstructural Investigations via Electron Microscopy (SEM, TEM) and Optical Microscopy
Microscopy techniques provide visual confirmation of the crystal structure and morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating microstructural features at high resolution. antoine-guitton.fr3dadditive.com.aueag.com
For ErN crystals grown by sublimation, SEM and optical microscopy have revealed that the shape and size of the crystals are dependent on the growth temperature. researchgate.netacs.org These crystals are often highly faceted, primarily bound by (100) and (111) crystal planes. researchgate.netacs.org TEM, in conjunction with Raman spectroscopy, has been instrumental in identifying thin surface layers of erbium oxide on partially oxidized ErN powders, a detail that XRD analysis might miss. nih.govacs.org
Chemical Composition and Stoichiometry Studies
The precise ratio of constituent elements in a compound, or its stoichiometry, is critical to its properties. Deviations from the ideal 1:1 ratio of erbium to nitrogen can introduce defects that significantly alter the material's electronic and optical behavior.
Elemental Analysis Techniques (EDX, XPS) for Stoichiometry Deviation
Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) are key techniques for determining the elemental composition of materials. beilstein-journals.org In the case of ErN, these methods have been used to quantify deviations from ideal stoichiometry.
Studies on ErN crystals have shown that they can be nitrogen-rich, with the erbium-to-nitrogen atomic ratio ranging from 1:1.15 to 1:1.2. researchgate.netacs.org This deviation from the expected 1:1 stoichiometry is a crucial finding, as the excess nitrogen can lead to the formation of point defects. researchgate.net
Spectroscopic Probing of Vibrational Modes (e.g., Raman Spectroscopy)
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a "fingerprint" of its chemical structure and bonding. nanografi.com In ErN, Raman spectra have been used to identify specific phonon modes.
For ErN crystals exhibiting non-stoichiometry, Raman spectroscopy has revealed longitudinal optical (LO) and transverse optical (TO) phonons with frequencies of 574 cm⁻¹ and 330 cm⁻¹, respectively. researchgate.net These experimental findings are in good agreement with theoretical predictions. researchgate.net Furthermore, Raman spectroscopy has proven sensitive enough to detect the presence of nanoscale oxide layers on the surface of ErN powders, which can form upon exposure to ambient conditions. nih.govacs.org
Table 2: Observed Raman Modes in this compound
| Phonon Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| LO | 574 | researchgate.net |
| TO | 330 | researchgate.net |
Defect Analysis and Their Impact on Material Properties
Defects, such as vacancies and interstitials, are imperfections in the crystal lattice that can have a profound impact on a material's properties. In semiconductors, defects can act as charge carriers or trapping centers, influencing conductivity and optical emission.
In ErN, deviations from stoichiometry, particularly nitrogen vacancies, are believed to be a significant source of defects. researchgate.net These defects are thought to contribute to the degenerate semiconducting nature of ErN, with high electron concentrations ranging from 4.3 × 10²⁰ to 1.4 × 10²¹ cm⁻³. researchgate.net The presence of defects can also induce disorder, which has been observed in the Raman spectra of rare-earth nitrides. aps.org This disorder is not related to magnetic ordering but may arise from point defects and the size of the crystallites. aps.org
The study of defects is crucial for understanding and controlling the properties of ErN for its potential applications. For instance, the introduction of erbium into other materials, like gallium nitride, can create defects that influence the material's optical and structural properties. aip.org Similarly, in graphene, erbium atoms can promote the formation of "flower defects," which in turn modify the electronic properties of the graphene. acs.org
Investigation of Intrinsic and Extrinsic Defects (e.g., Nitrogen Vacancies, Er Incorporation Sites)
Defects, both intrinsic and extrinsic, significantly influence the properties of this compound (ErN). slideshare.netarxiv.org Intrinsic defects, such as nitrogen vacancies (V_N), are inherent to the material and can be formed during growth. wgtn.ac.nzscholaris.ca Extrinsic defects involve foreign atoms or impurities.
Nitrogen Vacancies (V_N): Nitrogen vacancies are a predominant intrinsic defect in ErN and other rare-earth nitrides. researchgate.netarxiv.orgwgtn.ac.nz The formation of these vacancies is common, with their concentration influencing the material's electronic and magnetic properties. wgtn.ac.nzresearchgate.net For instance, a high concentration of nitrogen vacancies can lead to n-type doping, increasing the carrier concentration. researchgate.netarxiv.org Studies on various rare-earth nitrides have shown that controlling the nitrogen to rare-earth flux ratio during growth can alter the concentration of nitrogen vacancies. researchgate.net A lower nitrogen flux generally results in an increased number of V_N. researchgate.net In some cases, up to 1% of nitrogen sites can be vacant in epitaxially grown films, leading to heavily doped semiconducting behavior. researchgate.net The presence of these vacancies can also impact the magnetic ordering of the material. arxiv.orgresearchgate.net
Erbium Incorporation Sites: The method of incorporating erbium into a host lattice, an extrinsic process, is crucial for developing functional devices. wikipedia.org In the context of materials like gallium nitride (GaN) doped with erbium, two primary methods are employed: ion implantation and in-situ doping during epitaxial growth. researchgate.net Both techniques have been successful in the incorporation and optical activation of Er³⁺ ions. researchgate.net The specific sites that erbium ions occupy within the host crystal structure can affect the material's optical emission properties. For example, in erbium-doped tin oxide, well-resolved Stark-splitting peaks in the photoluminescence spectrum suggest that a significant portion of Er³⁺ ions are incorporated into the crystalline phase of the host nanoparticles. researchgate.net
The synthesis and growth conditions of ErN itself can also lead to non-stoichiometry, which relates to the incorporation of excess erbium. For example, ErN crystals grown via physical vapor transport have been found to deviate from stoichiometry, with erbium to nitrogen atomic ratios ranging from 1.15 to 1.12. aip.orgresearchgate.net This excess erbium can be considered a form of defect.
The table below summarizes key findings related to defects in this compound and similar materials.
| Defect Type | Host Material | Investigation Method | Key Findings |
| Nitrogen Vacancies | This compound | Hall Effect, Magnetization Measurements | High V_N concentration leads to strong n-type doping and can enhance the Curie temperature. wgtn.ac.nzresearchgate.net |
| Nitrogen Vacancies | Samarium Nitride, Dysprosium Nitride | X-ray Diffraction, Resistivity Measurements | Reduced N₂/RE flux ratio increases V_N, decreasing the lattice constant and increasing resistivity. researchgate.net |
| Erbium Doping | Gallium Nitride | Ion Implantation, In-situ Doping | Both methods are effective for incorporating and optically activating Er³⁺ ions. researchgate.net |
| Erbium Doping | Tin Oxide | Photoluminescence Spectroscopy | Sharp emission peaks indicate successful incorporation of Er³⁺ ions into the host's crystalline phase. researchgate.net |
| Non-stoichiometry | This compound | Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS) | Crystals can be Er-rich, with Er:N ratios up to 1:1.15 to 1:1.2. researchgate.net |
Correlation between Crystalline Quality and Performance Metrics
The crystalline quality of this compound and related doped materials is directly linked to their performance in various applications. High crystalline quality, characterized by a low density of defects and a well-ordered lattice structure, generally leads to improved optical and electronic properties.
Impact on Optical Properties: In the case of erbium-doped materials, the crystalline quality of the host material significantly affects the erbium emission characteristics. For instance, in Er-doped GaN, the thermal stability of the Er emission is enhanced with improved crystalline quality of the GaN host. tdl.org Similarly, the intensity of the 1.54 μm emission from Er-doped GaN grown on a silicon substrate is lower compared to that grown on sapphire, a consequence of the lower crystalline quality of GaN on silicon. tdl.org Research on Er-doped AlN has shown that increasing the erbium flux during MOCVD growth can lead to a decrease in crystalline quality, as evidenced by an increase in the full-width at half-maximum (FWHM) of X-ray diffraction peaks. qu.edu.qa However, this increased erbium concentration also leads to a higher photoluminescence intensity at 1.54 μm. qu.edu.qa
Impact on Electronic and Thermoelectric Properties: The crystalline quality also plays a crucial role in the electronic transport properties of ErN. Thin films of ErN grown with a textured polycrystalline structure and columnar growth exhibit degenerate semiconducting behavior with high carrier concentrations and low mobility, which is attributed to the presence of defects and impurities. aip.org The thermal conductivity of ErN films, a key parameter for thermoelectric applications, is also influenced by the substrate and, by extension, the crystalline quality of the film. researchgate.net For example, ErN films on MgO substrates show a lower thermal conductivity compared to those on Al₂O₃ substrates. researchgate.net
The following table outlines the relationship between crystalline quality and performance metrics in erbium-containing materials.
| Material System | Crystalline Quality Metric | Performance Metric | Correlation |
| Er-doped GaN | Host material crystallinity | Thermal stability of Er emission | Higher crystalline quality leads to increased thermal stability. tdl.org |
| Er-doped GaN | Substrate (influences crystallinity) | 1.54 μm emission intensity | Lower crystalline quality (on Si vs. sapphire) results in lower emission intensity. tdl.org |
| Er-doped AlN | XRD FWHM | 1.54 μm emission intensity | Increased Er doping reduces crystalline quality but increases emission intensity. qu.edu.qa |
| This compound | Polycrystalline, columnar growth | Carrier concentration, mobility | Defect-rich structure leads to high carrier concentration and low mobility. aip.org |
| This compound | Substrate (influences crystallinity) | Thermal conductivity | Different substrates (MgO vs. Al₂O₃) result in different thermal conductivities. researchgate.net |
Electronic Structure and Transport Phenomena in Erbium Nitride
Band Structure Investigations
The band structure of a material dictates its electronic and optical properties. For Erbium Nitride, a combination of experimental techniques and theoretical calculations has been employed to elucidate its complex electronic band structure.
Experimental Determination of Valence Band Electronic Structure (e.g., Synchrotron Radiation Photoemission Spectroscopy)
Synchrotron radiation photoemission spectroscopy (SRPES) is a powerful technique for directly probing the occupied electronic states of a material. aps.orguni-wuerzburg.de Studies on high-quality, crystalline ErN thin films have utilized this method to determine the valence band electronic structure. aps.org
Photoemission measurements reveal that the valence band maximum (VBM) in ErN is located approximately 2.3 eV below the Fermi energy. aps.org The character of the valence band edge is predominantly composed of N-2p states. aps.org Deeper within the valence band, between approximately 6 to 8 eV below the VBM, lie the strongly localized and correlated Er-4f states. aps.org Resonant photoemission spectroscopy (RPES) has been used to further confirm the origin of these valence band features, corroborating the findings from theoretical calculations. aps.org The experimental spectra align well with the calculated density of states, particularly when corrections for strong on-site Coulomb interactions are included in the theoretical models. aps.org
Table 1: Experimentally Determined Electronic Structure Parameters for this compound
| Parameter | Value | Experimental Technique |
|---|---|---|
| Valence Band Maximum (VBM) below Fermi Energy | ~2.3 eV | Synchrotron Radiation Photoemission Spectroscopy (SRPES) |
| Dominant character of Valence Band Edge | N-2p states | SRPES and Resonant Photoemission Spectroscopy (RPES) |
| Energy of Localized Er-4f states below VBM | ~6-8 eV | SRPES and RPES |
Theoretical Predictions of Band Gaps and Band Edge Character (e.g., Γ-point, X-point Analysis)
Theoretical investigations have provided significant insights into the band gap and the nature of the band edges in this compound. Early theoretical work suggested that ErN possesses a small indirect energy gap of about 0.2 eV. tdl.orgresearchgate.net This indirect gap is characterized by a conduction band minimum (CBM) located at the X-point of the Brillouin zone and a valence band maximum (VBM) at the Γ-point. tdl.orgresearchgate.net
In addition to the indirect gap, theoretical predictions also point to a minimum direct energy gap of around 1.0 eV. tdl.org Photoluminescence (PL) spectroscopy results have been used in conjunction with these calculations to build a more comprehensive picture of the electronic band structure at both the X-point and the Γ-point. tdl.orgresearchgate.net Experimental PL studies have identified a minimum direct bandgap of 0.98 eV at the X-point, where two valence bands are separated by approximately 0.37 eV. tdl.org Further PL analysis has revealed a minimum direct energy gap of 2.41 eV at the Γ-point, with two valence bands and two conduction bands separated by about 0.15 eV and 0.34 eV, respectively. tdl.orgresearchgate.net
First-Principles Computational Studies of Electronic Properties
First-principles calculations, based on quantum mechanics, are instrumental in understanding the electronic properties of materials like this compound from a fundamental level. These computational methods allow for the prediction and interpretation of the electronic band structure and density of states.
Density Functional Theory (DFT) and Beyond-Generalized Gradient Approximation (GGA) Methods (e.g., GGA+U, Heyd-Scuseria-Ernzerhof Hybrid Functional)
Density Functional Theory (DFT) is a widely used computational approach for electronic structure calculations. However, standard approximations within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fail to accurately describe the electronic properties of materials with strongly correlated electrons, like the 4f electrons in ErN. aps.org
To overcome these limitations, more advanced "beyond-GGA" methods are employed. The GGA+U method, which adds a Hubbard-U term to account for the strong on-site Coulomb repulsion of localized electrons, has been shown to improve the description of ErN's electronic structure. aps.org For instance, applying a Hubbard-U correction of 6 eV to the Er-5d states leads to a more localized character of the conduction band minimum and affects the calculated band gaps. aps.org
The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional is another powerful beyond-GGA method that mixes a portion of exact Hartree-Fock exchange with the GGA exchange functional. core.ac.ukrice.eduaps.orgarxiv.org This approach has been utilized to more accurately model the electronic structure of ErN. aps.org Calculations using the HSE functional show that the band gap of ErN increases with a higher fraction of exact exchange. aps.org
Table 2: Calculated Band Gaps of this compound using Different Theoretical Methods
| Method | U parameter (eV) for Er-5d | Indirect Band Gap (Γ to X) (eV) | Direct Band Gap (Γ) (eV) |
|---|---|---|---|
| GGA+U | 6 | 2.15 | 2.55 |
| GGA+U | 7 | Becomes larger than direct gap | Changes nature of electronic structure |
| HSE | α = 0.20 | - | - |
Local Spin-Density Approximation with Hubbard-U Corrections (LSDA+U) for 4f States
The Local Spin-Density Approximation with Hubbard-U corrections (LSDA+U) is a crucial method for accurately describing the electronic structure of rare-earth nitrides, where the localized and strongly correlated 4f electrons play a significant role. aps.orgresearchgate.net Standard LSDA calculations often incorrectly place the partially filled 4f states at the Fermi level, which is inconsistent with experimental observations from photoemission and inverse photoemission spectroscopy. aps.org
Electronic Structure Calculations for Various Structural Phases (e.g., NaCl, CsCl, ZnS)
This compound typically crystallizes in the rocksalt (NaCl) structure under ambient conditions. aps.org Consequently, the vast majority of first-principles electronic structure calculations for ErN have focused on this phase. Theoretical studies have thoroughly investigated the electronic properties, including the band structure and density of states, for the NaCl structure of ErN.
While experimental reports on other structural phases of ErN are scarce, theoretical calculations can explore the electronic properties of hypothetical or high-pressure phases such as cesium chloride (CsCl) and zincblende (ZnS). Such calculations are valuable for predicting the behavior of ErN under extreme conditions and for understanding the structure-property relationships in this material. For other binary compounds like boron nitride, theoretical studies have been conducted on various phases, including zincblende, wurtzite, hexagonal, and rhombohedral structures, demonstrating the capability of computational methods to predict the electronic band structures of different polymorphs. researchgate.net Similar theoretical investigations could be applied to ErN to predict the electronic characteristics of its potential alternative crystal structures.
Charge Carrier Dynamics and Electrical Transport in this compound
The investigation into the charge carrier dynamics and electrical transport properties of this compound (ErN) is fundamental to understanding its potential for electronic and spintronic applications. These properties are intrinsically linked to the material's electronic band structure, which has been a subject of both theoretical and experimental studies. aip.orgaps.org ErN, a rare-earth mononitride, crystallizes in a rocksalt structure and exhibits unique semiconducting, magnetic, and optical characteristics. aip.orgwikipedia.org An accurate understanding of how charge carriers behave within this material is crucial for device design and optimization.
Carrier Concentration Measurement and Control
The concentration of charge carriers (electrons or holes) is a critical parameter that dictates the electrical conductivity of a semiconductor. Precise measurement and control of this concentration are essential for tailoring the material's properties for specific device functionalities.
Measurement Techniques: The standard method for determining carrier concentration in semiconductors is the Hall effect measurement . tek.com This technique involves applying a magnetic field perpendicular to the direction of current flow in a sample and measuring the resulting transverse voltage, known as the Hall voltage. tek.comnorthwestern.edu The magnitude and sign of the Hall voltage allow for the calculation of the carrier density and the determination of the dominant carrier type (n-type or p-type). tek.com While specific experimental reports detailing Hall measurements on this compound are not extensively available, this remains the principal technique employed for such characterizations in semiconductor physics. The setup for a Hall effect measurement typically includes a constant current source, a high-impedance voltmeter, and a magnetic field source. tek.comnist.gov
Control Mechanisms: Controlling the carrier concentration in this compound is primarily achieved by managing native defects and incorporating extrinsic dopants. Like many nitride semiconductors, ErN is prone to forming nitrogen vacancies (VN) during growth. These vacancies can act as donors, releasing electrons into the conduction band and thus influencing the material's conductivity. Therefore, the carrier concentration can be controlled by carefully managing the growth conditions, such as substrate temperature and the partial pressure of nitrogen gas, to manipulate the density of these vacancies.
Another approach is extrinsic doping , which involves intentionally introducing impurity atoms into the ErN crystal lattice to alter the carrier concentration. While detailed studies on the specific dopants for ErN are emerging, this method is a well-established strategy for controlling conductivity in other III-nitride semiconductors. nih.gov The choice of dopant would depend on whether n-type or p-type conductivity is desired.
Table 1: Carrier Concentration Measurement and Control in this compound No specific experimental data for carrier concentration in this compound was found in the provided search results. The table below is based on general semiconductor principles.
| Parameter | Description |
|---|---|
| Measurement Method | Hall Effect Measurement |
| Primary Control Mechanism | Control of native defects (e.g., Nitrogen vacancies) during synthesis |
| Secondary Control Mechanism | Extrinsic doping (introduction of impurity atoms) |
Effective Mass and Deformation Potential Determination
The effective mass of a charge carrier and the deformation potential are crucial parameters derived from the electronic band structure. They are vital for modeling transport properties, such as carrier mobility, and understanding the material's response to mechanical strain.
Effective Mass: The effective mass (m*) is a concept that describes the inertia of a charge carrier in a crystal lattice. It differs from the free electron mass due to the interaction of the carrier with the periodic potential of the crystal. The curvature of the energy bands (E-k relationship) in the vicinity of the conduction band minimum (for electrons) and the valence band maximum (for holes) determines the effective mass. uclouvain.be
For this compound, effective masses have been determined theoretically using first-principles density functional theory (DFT) calculations. aps.org These calculations provide values for both electron and hole effective masses along different high-symmetry directions in the Brillouin zone. The calculations show that the conduction band minimum (CBM) is primarily composed of Er-5d states, while the valence band maximum (VBM) is dominated by N-2p states. aps.org The introduction of a Hubbard-U correction (GGA+U method) in these calculations has been shown to provide more accurate band structures. aps.org
Deformation Potential: The deformation potential describes the shift in energy bands due to lattice strain. aps.org This parameter is essential for analyzing the performance of devices under mechanical stress and for understanding electron-phonon scattering mechanisms, which limit carrier mobility. The volume deformation potentials for ErN have been calculated using the formula dEg/dln(V/V0), which relates the change in the bandgap (Eg) to the change in the crystal volume (V). aps.org These calculations have been performed for different bandgaps, such as the direct gap at the Γ-point (EgΓ-Γ) and the indirect gap between the Γ and X points (EgΓ-X). aps.org
Table 2: Calculated Electronic Properties of this compound (ErN) Data sourced from first-principles calculations. aps.org
| Parameter | Direction | Value (in units of free electron mass, m₀) | Calculation Method |
|---|---|---|---|
| Electron Effective Mass (mₑ) | Γ → L | 0.43 | GGA+U (U=6 eV on Er-5d) |
| Γ → X | 0.98 | ||
| Hole Effective Mass (mₕ) | Γ → L | 1.02 | |
| Γ → X | 1.54 | ||
| Parameter | Bandgap | Value (eV) | Calculation Method |
| Volume Deformation Potential (αᵥ) | EgΓ-X | -3.13 | GGA+U (U=6 eV on Er-5d) |
| EgΓ-Γ | -3.54 | ||
| EgX-X | -3.95 |
Optical Properties and Optoelectronic Device Research with Erbium Nitride
Photoluminescence Spectroscopy of Erbium Nitride
Analysis of Intra-4f Electronic Transitions (e.g., 1.54 µm Emission)
This compound (ErN) is a material of significant interest in optoelectronics due to the intra-4f electronic transitions of the erbium ion (Er³⁺). The most prominent of these is the transition from the first excited state (⁴I₁₃⸝₂) to the ground state (⁴I₁₅⸝₂), which results in a sharp emission at approximately 1.54 µm. This specific wavelength is crucial as it aligns with the minimum attenuation window of silica-based optical fibers, making Er-doped materials, including ErN, highly valuable for telecommunications applications such as optical amplifiers and lasers.
The 4f electrons in erbium ions are well-shielded by outer electron shells, which results in emission wavelengths that are largely independent of the host material. nih.gov However, the host matrix does influence the fine structure of the emission spectrum and the efficiency of the luminescence. In ErN, the crystalline environment leads to Stark splitting of the energy levels, resulting in a series of sharp emission peaks around 1.54 µm rather than a single monolithic peak. erbium.nl This fine structure is sensitive to the local symmetry of the Er³⁺ ions within the host lattice.
Research on erbium-doped gallium nitride (GaN), a related III-nitride semiconductor, has shown that the specific peak positions and their relative intensities within the 1.54 µm band can vary depending on the preparation method and the presence of co-dopants. erbium.nlaip.org This suggests that different Er³⁺ centers can exist within the nitride lattice, each with a distinct local chemical environment. erbium.nl High-resolution photoluminescence (PL) spectroscopy is a key technique for analyzing these different erbium sites. For instance, studies on Er-doped silicon have demonstrated that the presence of impurities like oxygen can significantly alter the PL spectrum, indicating the formation of Er-impurity complexes. erbium.nl
The oscillator strength of the 1.54 µm transition is inherently small, which can limit the emission efficiency. optica.org To overcome this, various strategies are employed, such as sensitization, where energy is absorbed by the host material or other sensitizing agents and then transferred to the Er³⁺ ions. This indirect excitation process can be significantly more efficient than direct optical pumping of the erbium ions themselves. aip.org In the context of nitride-based systems, the host material can play a dual role of providing the crystalline environment for the Er³⁺ ions and acting as a sensitizer (B1316253) for enhanced luminescence.
Temperature Dependence of Photoluminescence Intensity and Thermal Quenching Effects
The efficiency of the 1.54 µm emission from this compound is significantly influenced by temperature. Generally, the photoluminescence (PL) intensity tends to decrease as the temperature rises, a phenomenon known as thermal quenching. researchgate.net This reduction in luminescence is a critical factor for the performance of optoelectronic devices, which often operate at or above room temperature.
The thermal quenching process is typically characterized by a decrease in both the integrated PL intensity and the luminescence decay time as the temperature increases. nih.gov This behavior is often attributed to the activation of non-radiative decay pathways that compete with the desired radiative transition. nih.gov These non-radiative processes can include multiphonon relaxation, energy transfer to defects or impurities (often referred to as "killer centers"), and Auger de-excitation. uclouvain.beias.ac.in
In erbium-doped wide-bandgap semiconductors like GaN, the thermal quenching of the 1.54 µm PL is notably less severe compared to narrower-bandgap hosts like silicon. aip.orgresearchgate.net This enhanced thermal stability is a key advantage of using nitride hosts for erbium doping. researchgate.net For example, in Er-implanted GaN, the integrated PL intensity at 550 K was observed to decrease by a relatively small factor compared to its value at 15 K, demonstrating excellent high-temperature performance. aip.org
The temperature dependence of the PL intensity can be modeled to extract activation energies associated with the quenching processes. nih.gov These activation energies provide insight into the specific non-radiative mechanisms at play. For instance, a common model involves a thermally activated crossover from the excited state to a quenching state. The energy difference between these states dictates the temperature at which quenching becomes significant. uclouvain.be
The following table summarizes the thermal quenching behavior observed in different erbium-doped materials, highlighting the superior performance of wide-bandgap hosts.
| Host Material | Temperature Range | PL Intensity Reduction | Reference |
| Er-implanted GaN | 15 K to 550 K | Factor of ~2-3 (depending on excitation) | aip.org |
| Er-doped Silicon-Rich Oxynitride | 20 K to 300 K | Factor of 2 to 3 | nih.gov |
| Er-doped Silicon | 77 K to 300 K | Significant quenching, often by orders of magnitude | erbium.nl |
It is important to note that the degree of thermal quenching can also be influenced by the quality of the host material and the specific erbium centers present. The presence of defects can introduce additional non-radiative recombination channels, leading to more pronounced quenching.
Excitation and Emission Mechanisms (e.g., Above-Bandgap, Resonant Excitation, Electrical Excitation)
The excitation of Er³⁺ ions in this compound to produce the 1.54 µm emission can be achieved through several mechanisms, including optical and electrical methods.
Above-Bandgap Excitation: In this process, photons with energy greater than the bandgap of the host semiconductor (e.g., GaN) are absorbed, creating electron-hole pairs. aip.org These charge carriers can then transfer their energy to the Er³⁺ ions, exciting them to higher energy levels. This is an indirect excitation mechanism that can be very efficient, especially in wide-bandgap semiconductors where the carrier-mediated energy transfer is effective. aip.orgresearchgate.net The excitation cross-section for this process can be several orders of magnitude larger than for direct optical absorption by the erbium ions. aip.orgdtic.mil
Resonant Excitation: This involves directly pumping the Er³⁺ ions using a light source with a wavelength that corresponds to one of the higher-energy intra-4f transitions of erbium. aip.orgttu.edu For example, lasers operating at specific wavelengths like 488 nm or 980 nm can be used to excite the erbium ions to higher energy levels, from which they non-radiatively decay to the ⁴I₁₃⸝₂ state before emitting a 1.54 µm photon. aip.orgttu.edu Photoluminescence excitation (PLE) spectroscopy is a technique used to identify the optimal resonant excitation wavelengths by monitoring the 1.54 µm emission intensity while scanning the excitation wavelength. aip.org PLE studies on Er-doped GaN have revealed sharp excitation peaks corresponding to various Er³⁺ energy levels, as well as a broad excitation band, suggesting multiple pathways for energy transfer. aip.org
Electrical Excitation: For the development of electrically driven light-emitting devices, electrical excitation is essential. arxiv.org In this scheme, charge carriers are injected into the erbium-doped material under an applied voltage. These carriers can then excite the Er³⁺ ions through impact excitation or recombination-mediated energy transfer. stanford.edu Electroluminescence from Er-doped materials has been demonstrated, paving the way for the integration of ErN-based light sources with semiconductor electronics. stanford.edu The efficiency of electrical pumping is a key area of research, with a focus on optimizing device structures and material properties to enhance the energy transfer to the erbium ions. optica.orgstanford.edu
The choice of excitation mechanism can influence the population of different erbium sites within the material. Studies have shown that resonant and non-resonant (above-bandgap) excitation can result in distinct PL spectra, indicating that different subsets of Er³⁺ ions are being excited. aip.org This highlights the complexity of the energy transfer processes in erbium-doped nitride systems.
Ultraviolet and Infrared Optical Transitions
Characterization of Optical Band Gaps and Transition Lines
This compound is a semiconductor with a direct energy bandgap. wikipedia.org The determination of this fundamental property is crucial for understanding its optical and electronic behavior. Recent studies have placed the direct bandgap of ErN at approximately 1.2 eV. This value is significantly lower than that of other III-nitride semiconductors like GaN (3.4 eV) and AlN (6.2 eV). researchgate.net
The optical bandgap is typically characterized using techniques such as optical absorption and photoluminescence excitation (PLE) spectroscopy. In absorption measurements, the onset of strong absorption corresponds to the energy required to excite an electron from the valence band to the conduction band. For a direct bandgap semiconductor, this onset is sharp.
In addition to the fundamental band-to-band transition, optical spectra of ErN also reveal transitions related to the intra-4f shell of the Er³⁺ ions. These transitions appear as sharp absorption or emission lines in the infrared and visible parts of the spectrum. The most well-known of these is the 1.54 µm emission, but other transitions at shorter wavelengths also exist.
The table below summarizes the key optical transitions observed in this compound and related materials.
| Transition | Energy (eV) | Wavelength (nm) | Type | Material | Reference |
| Band-to-band | ~1.2 | ~1033 | Direct | ErN | |
| ⁴I₁₃⸝₂ → ⁴I₁₅⸝₂ | ~0.8 | ~1540 | Intra-4f | ErN | aip.org |
| ⁴I₁₁⸝₂ → ⁴I₁₅⸝₂ | ~1.26 | ~980 | Intra-4f | Er-doped materials | ttu.edu |
| ⁴F₇⸝₂ → ⁴I₁₅⸝₂ | ~2.54 | ~488 | Intra-4f | Er-doped materials | aip.org |
The precise energies of the intra-4f transitions can be slightly shifted depending on the host material due to the crystal field effect, which lifts the degeneracy of the energy levels.
Influence of Crystal Structure and Stoichiometry on Optical Response
The optical properties of this compound are highly sensitive to its crystal structure and stoichiometry. ErN typically crystallizes in the rock-salt cubic structure. The quality of the crystal, including the presence of defects and impurities, can significantly impact its optical response.
Crystal Structure: The crystalline quality of ErN films and bulk crystals influences the sharpness of the optical absorption edge and the efficiency of photoluminescence. High-quality single-crystal ErN exhibits a well-defined band edge, whereas polycrystalline or amorphous films may show a broader absorption onset due to band tailing effects. The local symmetry of the Er³⁺ ions within the crystal lattice, as determined by the crystal structure, dictates the Stark splitting of the 4f energy levels and thus the fine structure of the emission and absorption spectra.
Stoichiometry: The ratio of erbium to nitrogen in the material can also affect its optical properties. Deviations from the ideal 1:1 stoichiometry can introduce defects such as vacancies and interstitials. Nitrogen vacancies, for instance, can act as n-type dopants, increasing the free carrier concentration. This can lead to free-carrier absorption in the infrared region, which can be detrimental for optical applications. Furthermore, these defects can act as non-radiative recombination centers, quenching the photoluminescence.
Erbium-Doped III-Nitride Semiconductors for Light Emitters
The integration of erbium (Er³⁺) ions into III-nitride semiconductors has been a significant area of research, driven by the desire to create efficient and temperature-stable light emitters, particularly at the 1.54 µm wavelength crucial for telecommunications. This wavelength corresponds to the intra-4f shell transition of the Er³⁺ ion from its first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂). The wide bandgap of III-nitride materials, such as gallium nitride (GaN), aluminum nitride (AlN), and their alloys, offers a distinct advantage by mitigating the thermal quenching of Er³⁺ luminescence, a common issue in narrower bandgap semiconductors like silicon and gallium arsenide. cambridge.org
The choice of the III-nitride host material significantly influences the optical properties of the incorporated erbium ions.
Gallium Nitride (GaN): GaN has been extensively studied as a host for erbium. cambridge.org Its wide bandgap of approximately 3.4 eV effectively reduces temperature-related quenching of the 1.54 µm emission. cambridge.orgaip.org Er-doped GaN (GaN:Er) has been synthesized using various techniques, including metal-organic chemical vapor deposition (MOCVD) and hydride vapor-phase epitaxy (HVPE). optica.org GaN:Er is considered a promising gain medium for solid-state high-energy lasers due to its superior thermal conductivity and lower thermal expansion coefficient compared to traditional materials like Nd:YAG. aip.orgoptica.org Researchers have achieved Er³⁺ doping concentrations as high as 1.4 × 10²⁰ atoms/cm³ in freestanding GaN wafers. aip.org The use of GaN/AlGaN multiple quantum wells (MQWs) has been shown to enhance the quantum efficiency of the 1.54 µm emission through quantum confinement. optica.org
Indium Gallium Nitride (InGaN): Doping InGaN with erbium has led to the development of efficient light-emitting diodes (LEDs). P-i-n structures with Er-doped InGaN active layers have demonstrated strong electroluminescence at 1.54 µm under forward bias. researchgate.net
Aluminum Nitride (AlN): With an even wider bandgap of about 6.2 eV, AlN is an excellent candidate for hosting Er³⁺ ions, promising even lower thermal quenching compared to GaN. cambridge.org Studies have shown that the photoluminescence intensity at 1.54 µm from AlN:Er can be higher than that from GaN:Er under various excitation conditions.
Aluminum Scandium Nitride (AlScN): The incorporation of scandium into the AlN lattice has shown promising results. Research on Er-doped AlScN films has demonstrated a photoluminescence (PL) intensity at communication wavelengths that is more than five times higher than that of Er-doped AlN with the same Er concentration. Furthermore, the PL intensity in Er-doped Al₀.₉₀₄Sc₀.₀₉₆N remains nearly constant from 77 K to 300 K, indicating a significantly suppressed thermal quenching effect.
Aluminum Indium Gallium Nitride (AlInGaN): Research has also extended to quaternary AlInGaN alloys. The effects of erbium doping on the thermoelectric properties of Al₀.₁₄In₀.₁Ga₀.₇₆N have been investigated, suggesting that these complex alloys are potential candidates for high-temperature applications. researchgate.net
A comparative overview of erbium doping in different III-nitride hosts is presented below.
The local environment of the Er³⁺ ions within the host crystal lattice plays a critical role in determining their optical properties. Er³⁺ ions can occupy different crystallographic sites, leading to variations in the emission spectra. Site-selective spectroscopy is a powerful technique used to probe these different Er sites.
In Er-implanted GaN, studies have identified multiple classes of optically active Er centers, each with distinct excitation mechanisms. The majority of Er ions can only be excited resonantly. Other centers are excited via donor-acceptor pair recombination or through broad, below-gap absorption bands associated with deep traps. researchgate.net This indicates that only a fraction of the incorporated Er³⁺ ions may be excitable through carrier-mediated processes, which is a crucial consideration for the design of electroluminescent devices.
A key challenge in developing practical devices is maximizing the emission efficiency of the Er³⁺ ions. This involves both enhancing the radiative emission rate and minimizing non-radiative decay pathways.
Several strategies have proven effective:
Host Material Engineering: As mentioned, using wider bandgap hosts like AlN and AlScN significantly reduces thermal quenching, a major non-radiative pathway.
Annealing: Post-growth thermal annealing of Er-doped AlN films has been shown to intensify the photoluminescence signal by up to a factor of six, likely by repairing lattice damage from the doping process and optically activating more Er³⁺ ions.
Purcell Enhancement: Modifying the local electromagnetic density of states around the Er³⁺ ions can enhance their spontaneous emission rate. This has been achieved by fabricating plasmonic gratings and nano-particle arrays in metal-insulator-metal structures on an erbium-doped silicon nitride layer, resulting in an enhancement of collected emission by up to a factor of 12. optica.org Similar principles are applied by coupling Er³⁺ emission to photonic crystal cavities, which can lead to linewidth narrowing and the onset of stimulated emission. optica.org
For practical light-emitting devices, electrical excitation (electroluminescence, EL) is required. Significant progress has been made in fabricating and characterizing Er-doped III-nitride LEDs.
Researchers have successfully developed p-i-n LED structures with Er-doped InGaN active layers grown by MOCVD. These devices exhibit strong EL at 1.54 µm under forward bias. Similarly, current-injected LEDs using GaN:Er and GaN/AlGaN MQWs have been fabricated. optica.org A notable achievement was the demonstration that using MQW structures as the active layer improved LED performance, evidenced by a four-fold enhancement in optical power output compared to conventional GaN:Er LEDs. optica.org This improvement is attributed to the enhanced carrier density and quantum confinement within the quantum wells, which significantly increases the excitation efficiency of the Er³⁺ ions. optica.org
Integrated Photonic Architectures
The development of Er-doped III-nitrides is a crucial step towards creating monolithically integrated photonic circuits, where light sources, amplifiers, and other components are combined on a single chip.
Erbium-doped thin films are fundamental building blocks for on-chip optical amplifiers and lasers. The goal is to achieve sufficient optical gain to overcome losses in the photonic circuit.
Waveguide Amplifiers: Er-doped materials are being integrated into various waveguide platforms. While much work has been done with hosts like lithium niobate and silicon nitride, III-nitrides offer unique advantages due to their robustness and thermal properties. aip.orgaip.org GaN/Er:GaN/GaN core-cladding planar waveguides have been synthesized and studied, with optical loss coefficients at 1.54 µm measured to be as low as 1.0 cm⁻¹ for the TE polarization mode. tdl.org This low loss is critical for achieving net optical gain. The realization of high-quality Er:GaN epilayers is expected to dramatically reduce optical losses in waveguide structures.
Lasers: Er:GaN is a strong candidate for a new class of solid-state lasers operating in the eye-safe 1.5 µm region. optica.org The high thermal conductivity of GaN is a significant advantage for high-power laser applications. optica.org Research has focused on achieving population inversion and stimulated emission. Room-temperature lasing at 1.5 µm has been reported in Er-doped GaN multiple quantum well structures, confirmed by observing threshold behaviors in emission intensity and spectral line-narrowing as a function of optical pump power. optica.org The successful synthesis of thick, freestanding Er:GaN wafers provides the necessary gain medium for fabricating high-energy lasers in various geometries like disks or rods. aip.org
Plasmonic Metal-Insulator-Metal Structures for Enhanced Light Emission
The integration of erbium-doped silicon nitride, a compound closely related to this compound, into plasmonic metal-insulator-metal (MIM) structures has been demonstrated as a viable method for enhancing light emission. In these structures, a layer of the erbium-doped material acts as the insulator sandwiched between two metal layers. This configuration allows for the straightforward fabrication of plasmonic gratings and nano-particle arrays directly on the metal substrate.
Research has shown that such MIM structures can significantly boost the collected light emission. On resonance, an enhancement of up to 12 times has been observed, with a notable broad off-resonant enhancement also present. The fabrication process typically involves the deposition of a thin chromium adhesion layer followed by a thicker gold layer onto an oxidized silicon wafer. Subsequently, the erbium-doped silicon nitride layer is deposited via reactive magnetron co-sputtering. The investigation into the polarization behavior of the output from these gratings and nano-particle arrays has been correlated with plasmonic resonances. Furthermore, the behavior of coupled modes as a function of the distance between particles has been a subject of study.
| Parameter | Value | Reference |
|---|---|---|
| Maximum Emission Enhancement (On Resonance) | Up to 12x | scielo.org.mxscielo.org.mxresearchgate.netsmf.mx |
| Insulator Material | Erbium-doped amorphous silicon nitride (Er:SiNx) | scielo.org.mx |
| Bottom Metal Layer | 100nm Gold (Au) | scielo.org.mx |
| Adhesion Layer | 8nm Chromium (Cr) | scielo.org.mx |
| Insulator Layer Thickness | 52nm | scielo.org.mx |
| Substrate | Oxidized Silicon Wafer | scielo.org.mx |
Heterojunctions and Superlattices for Multiwavelength Photonic Devices
The development of heterojunctions and superlattices incorporating this compound is a promising avenue for the creation of multiwavelength photonic devices. A key example of this is the investigation of quantum well heterostructures composed of this compound (ErN) and Erbium-doped Gallium Nitride (ErGaN).
Theoretical studies using density functional theory (DFT) have been conducted to understand the electronic and optical properties of such structures. These calculations have determined the band gaps of the constituent materials, revealing a band gap of 0.79 eV for ErN and 3.38 eV for Er0.125Ga0.875N. The significant difference in their band gaps makes the ErGaN/ErN system a candidate for quantum well devices. The ability to stack these materials technologically opens up possibilities for designing devices that can operate at different wavelengths. Detailed analyses of the optical properties, including optical coefficients, refractive index, and extinction coefficient, have been carried out to assess their potential in optoelectronic applications. These findings suggest that the integration of erbium into wide band gap semiconductors through heterostructures is a viable approach for the development of advanced photonic devices.
| Parameter | Material | Value | Reference |
|---|---|---|---|
| Band Gap | This compound (ErN) | 0.79 eV | scielo.org.mxscielo.org.mxresearchgate.net |
| Band Gap | Erbium Gallium Nitride (Er0.125Ga0.875N) | 3.38 eV | scielo.org.mxscielo.org.mxresearchgate.net |
| Proposed Structure | ErGaN/ErN Quantum Well Heterostructure | scielo.org.mxscielo.org.mxresearchgate.net | |
| Potential Application | Quantum Well Devices | scielo.org.mxscielo.org.mxresearchgate.net |
Thermoelectric Properties and Energy Conversion Applications of Erbium Nitride
Thermoelectric Figure of Merit (ZT) Evaluation
Seebeck Coefficient Measurement and Optimization
The Seebeck coefficient is a direct measure of the thermoelectric voltage induced in response to a temperature difference across a material. For thin films of Erbium Nitride, the Seebeck coefficient has been observed to be negative, indicating that electrons are the majority charge carriers (n-type semiconductor). aip.org
In recent studies, AlN and TiN-capped ErN thin films exhibited Seebeck coefficients of -45.5 µV/K and -42.4 µV/K, respectively, at 334 K. aip.org The Seebeck coefficient was found to increase in magnitude with rising temperature, reaching maxima of -72.6 µV/K for AlN-capped and -66.5 µV/K for TiN-capped films at 640 K. aip.org This trend of an increasing Seebeck coefficient with temperature is a promising characteristic for thermoelectric applications. aip.org It has been noted that the Seebeck coefficient of ErN is comparatively smaller than that of ScN, which is attributed to the higher carrier concentration in ErN. aip.org
Power Factor Analysis in this compound Thin Films
The power factor, defined as the square of the Seebeck coefficient multiplied by the electrical conductivity, is a critical measure of a material's ability to generate electrical power from a temperature gradient. In ambient-stable semiconducting ErN thin films, a significant thermoelectric power factor has been demonstrated. aip.org
For an AlN-capped ErN thin film, the power factor was observed to increase with temperature from 334 K, reaching a maximum of 0.44 x 10⁻³ W/m·K² at 486 K, before subsequently decreasing. aip.org Films capped with TiN showed slightly lower power factors. aip.org Although this power factor is less than that of ScN, it is comparable to well-established thermoelectric materials like Bi₂Te₃ and PbTe. aip.org
Influence of Carrier Concentration on Thermoelectric Performance
The charge carrier concentration plays a pivotal role in the thermoelectric properties of this compound. ErN thin films typically exhibit a degenerate semiconducting nature with a high carrier concentration, often in the range of 4.3 x 10²⁰ to 1.4 x 10²¹ cm⁻³. aip.orgaip.orgresearchgate.net This high carrier concentration is believed to stem from defects such as nitrogen vacancies and oxygen impurities. researchgate.net
High-Temperature Thermoelectric Material Potential
This compound and its alloys are being explored as potential materials for high-temperature thermoelectric applications due to their inherent properties and the potential for engineering their thermoelectric performance.
Ambient-Stable Semiconducting this compound for Thermoelectric Devices
A significant breakthrough for the practical application of ErN has been the development of ambient-stable thin films. aip.orgaip.org By depositing a thin (3 nm) protective layer of AlN, ErN films can be stabilized against oxidation for extended periods, making them viable for device fabrication. aip.orgresearchgate.net These stable films have been shown to grow with (111) and (002) orientations on substrates like Al₂O₃ and MgO. aip.orgaip.org The demonstration of a high thermoelectric power factor in these stabilized films underscores their potential for use in thermoelectric devices. aip.orgaip.org
Erbium Alloyed Nitrides as High-Temperature Thermoelectric Materials
Alloying Erbium with other nitrides presents a promising avenue for developing high-temperature thermoelectric materials. researchgate.net For instance, incorporating erbium into AlInGaN alloys has been shown to significantly decrease the thermal conductivity. researchgate.net The figure of merit (ZT) for an Er and Si co-doped n-type Al₀.₁In₀.₁Ga₀.₈N alloy exhibited a linear increase with temperature, reaching a notable value at 1055 K. researchgate.net This suggests that Er-doped AlInGaN alloys are potential candidates for high-temperature thermoelectric applications. researchgate.net The reduction in thermal conductivity is attributed to the large atomic mass of Erbium, which acts as an effective phonon scattering center. researchgate.netstanford.edu
Table of Thermoelectric Properties of this compound Thin Films
| Property | AlN-capped ErN | TiN-capped ErN | Temperature (K) |
|---|---|---|---|
| Seebeck Coefficient | -45.5 µV/K | -42.4 µV/K | 334 |
| -72.6 µV/K | -66.5 µV/K | 640 | |
| Electrical Conductivity | 144.9 S/cm | Not specified | 334 |
| 56.3 S/cm | Not specified | 640 | |
| Power Factor | 0.44 x 10⁻³ W/m·K² (max) | Slightly lower than AlN-capped | 486 |
| Carrier Concentration | 4.3 x 10²⁰ - 1.4 x 10²¹ cm⁻³ | Not specified | Room Temperature |
Table of Mentioned Compounds
| Compound Name | Formula |
|---|---|
| This compound | ErN |
| Aluminum Nitride | AlN |
| Titanium Nitride | TiN |
| Scandium Nitride | ScN |
| Bismuth Telluride | Bi₂Te₃ |
| Lead Telluride | PbTe |
| Aluminum Oxide | Al₂O₃ |
| Magnesium Oxide | MgO |
| Aluminum Indium Gallium Nitride | AlInGaN |
Regenerator Materials for Cryocoolers (e.g., Gifford-McMahon Cryocoolers)
Cryocoolers, such as the Gifford-McMahon (G-M) and pulse tube types, are essential for creating cryogenic environments for various superconducting systems. aip.org The efficiency of these regenerative cryocoolers is heavily dependent on the heat exchange between the regenerator material and the helium gas used as the working fluid. aip.org A key requirement for an efficient regenerator material is a large specific heat capacity. aip.org
This compound has emerged as a promising candidate for regenerator materials, particularly for 4K G-M cryocoolers. aip.orgshicryogenics.com Its high volumetric specific heat at temperatures around 4 K makes it a superior alternative to materials like holmium copper (HoCu2). shicryogenics.com The performance of ErN as a regenerator material is influenced by factors such as particle size and oxygen content, with smaller, high-purity spheres leading to better cooling power. science.gov
Detailed Research Findings:
Research has demonstrated the advantages of using this compound in the second stage regenerator of G-M cryocoolers. science.gov Studies involving the partial replacement of HoCu2 with ErN have shown significant improvements in cooling power. science.govresearchgate.net For instance, substituting 20% of HoCu2 with ErN resulted in a cooling power of 0.318 W at 4.2 K, which is 1.36 times higher than that of a cryocooler with a standard commercial regenerator arrangement. researchgate.net This enhancement in performance can lead to more energy-efficient and compact 4K-G-M cryocoolers. researchgate.net
The effectiveness of this compound stems from its magnetic phase transition, which results in a peak in its specific heat at its Curie temperature. researchgate.net This property is particularly beneficial for achieving and maintaining temperatures around 4.2 K. aip.org The cooling power at this temperature has been found to have a strong linear correlation with the heat quantity calculated from the specific heat over the temperature range of 4.2 K to 7.0 K. researchgate.net
Furthermore, investigations into binary nitrides of erbium and holmium (ErxHo1-xN) have shown that these advanced materials also exhibit a peak in their specific heat versus temperature curve due to magnetic phase transitions. researchgate.net A layered arrangement of different ErxHo1-xN compositions in the regenerator column has been shown to yield a 26% higher cooling power compared to using HoCu2 alone. researchgate.net
Interactive Data Tables:
The following tables provide data on the properties and performance of this compound as a regenerator material.
Table 1: Thermoelectric Properties of this compound Thin Films
| Property | Value | Temperature (K) |
| Seebeck Coefficient | -45.5 µV/K | 334 |
| -72.6 µV/K | 640 | |
| Electrical Conductivity | 144.9 S/cm | 334 |
| 56.3 S/cm | 640 | |
| Power Factor | 0.44 x 10⁻³ W/mK² | 486 |
| Thermal Conductivity | 1.16 ± 0.15 W/mK | Room Temperature |
| Data sourced from references researchgate.netaip.org |
Table 2: Performance of ErN in a 4K-GM Cryocooler
| Regenerator Composition | Cooling Power at 4.2 K (W) | Reference |
| Commercial (HoCu2) | ~0.234 | researchgate.net |
| 20% ErN, 80% HoCu2 | 0.318 | researchgate.net |
| Data extrapolated from the 1.36 times improvement mentioned in the source. researchgate.net |
Quantum Information Science and Advanced Functional Materials Based on Erbium Nitride
Erbium Nitride in Quantum Optical Memory Devices
The development of quantum optical memory devices is a critical step towards realizing quantum networks and quantum computing. group.ntt Erbium-doped materials are exceptional candidates for these applications due to their ability to store and retrieve photonic quantum states. tandfonline.com
A significant challenge in utilizing erbium for quantum optical memory has been the difficulty in controlling its core electrons, which are shielded by outer valence electrons. group.ntt This shielding effect has traditionally necessitated high-energy inputs to modulate the core electrons, which are vital for quantum memory applications. group.ntt
Recent research by NTT and Nihon University has demonstrated a groundbreaking method to manipulate the core electrons of erbium using gigahertz ultrasonic waves. group.ntt This technique creates a hybrid state of photoexcited electrons and ultrasonic waves, which exhibit a long lifetime of a few milliseconds. group.ntt By applying ultrasonic waves, it is possible to rapidly alter erbium's interaction with light, overcoming the challenges of rapid energy loss. group.ntt This approach is significantly more energy-efficient, requiring only a low amount of electrical power to generate the ultrasonic waves, marking a substantial advancement toward less energy-intensive quantum technologies. group.ntt
Integrating erbium dopants into nanophotonic silicon waveguides is a promising avenue for on-chip quantum information processing. optica.orgarxiv.org Resonant spectroscopy studies of erbium implanted in these waveguides have yielded crucial insights into their properties. optica.orgarxiv.org
Researchers have observed that erbium dopants can be reproducibly integrated into well-defined lattice sites in silicon through implantation. aps.org This leads to a narrow inhomogeneous broadening of less than 1 GHz and homogeneous linewidths below 0.1 GHz. optica.orgresearchgate.net Such narrow linewidths are indicative of a highly coherent system, which is essential for quantum information processing. aps.org Fluorescence measurements have identified multiple narrow fluorescence peaks in the telecom C-band. researchgate.net These findings establish erbium-doped silicon nanophotonics as a viable materials platform for developing robust, cost-effective, and multiplexed quantum devices. optica.org
| Property | Value | Significance |
|---|---|---|
| Inhomogeneous Broadening | ~1 GHz | Indicates well-defined erbium lattice sites. arxiv.org |
| Homogeneous Linewidth | < 0.1 GHz | Demonstrates high optical coherence. researchgate.net |
| Fluorescence Lifetime | ~1 ms | Enables resonant fluorescence spectroscopy. optica.org |
Erbium-Based Materials for Quantum Computing Applications
Erbium-based materials are prime candidates for building blocks of future quantum computers and quantum networks. mpg.de Their ability to emit light at a wavelength around 1550 nm, which is the standard for fiber-optic communication, allows for the transmission of quantum information with low loss. mpg.de The trivalent erbium ion (Er³⁺) is particularly noteworthy for its optical 4f-4f transition within the telecom C-band, making it an ideal quantum emitter for quantum network systems. researchgate.net
The inherent properties of erbium's 4f electrons, which are well-shielded, lead to weak interactions with the host material, resulting in impressive coherence in both optical and spin states. researchgate.net This makes them attractive for storing and manipulating quantum information. researchgate.net Scientists have successfully embedded individual erbium atoms into crystalline silicon, creating stable and easily manipulated qubits. thequantuminsider.com This integration with silicon, the foundation of modern electronics, opens the door for scalable fabrication of quantum devices using established CMOS technology. securities.io
Piezoelectric Properties and Sensor/Actuator Applications of Erbium-Alloyed Nitrides
While aluminum nitride (AlN) is a known piezoelectric material, its piezoelectric coefficient is often too low for competitive sensor and actuator applications compared to materials like lead zirconate titanate (PZT). cambridge.org However, AlN possesses the significant advantage of maintaining its piezoelectric properties at temperatures above 400°C. cambridge.org
Research has shown that alloying AlN with erbium can significantly enhance its piezoelectric response. cambridge.org Thin films of erbium-alloyed aluminum nitride (AlN:Er) have been shown to have larger piezoelectric coefficients than pure AlN films. cambridge.org Specifically, AlN films with a 1.5% erbium concentration have exhibited d₃₃,f values as high as 15 pm/V, a substantial increase compared to typical values for AlN. cambridge.org This enhanced piezoelectric response, while still lower than that of PZT, makes erbium-alloyed nitrides suitable for creating superior actuator devices than those made from typical AlN films. cambridge.org Theoretical studies using density-functional perturbation theory support these experimental findings, indicating that for w-, the increases by approximately 100% compared to pure w-AlN. aps.org
| Erbium Concentration | d₃₃,f (pm/V) |
|---|---|
| 0.5% | > 7 |
| 1.5% | up to 15 |
Advanced Coatings and High-Performance Materials
This compound is utilized in the development of advanced coatings and materials that improve the performance and durability of various systems. dataintelo.com In the aerospace and defense industries, ErN's high thermal stability and resistance to extreme conditions make it a valuable component for coatings on components exposed to harsh environments. dataintelo.com These coatings enhance the longevity and efficiency of defense and aerospace systems. dataintelo.com The versatility and unique properties of this compound also make it suitable for a range of other industrial processes and scientific research applications. dataintelo.com
Theoretical and Computational Methodologies in Erbium Nitride Research
First-Principles Calculation Frameworks
First-principles calculations, which rely on quantum mechanics without empirical inputs, are central to the theoretical investigation of ErN. These methods enable the prediction of material characteristics from basic physical constants.
Density Functional Theory (DFT) and its advanced implementations (e.g., GGA+U, SIC-PBE-sol+U, LSDA+U)
Density Functional Theory (DFT) is a primary computational tool for examining the electronic structure of multi-particle systems. aps.orgxml-journal.net For Erbium Nitride, standard DFT approximations such as the Generalized Gradient Approximation (GGA) often inaccurately model the strongly correlated 4f electrons of erbium. researchgate.net To overcome this, advanced methods are used. The GGA+U approach, for example, incorporates a Hubbard U term to better describe the on-site Coulomb repulsion of localized f-electrons, leading to more accurate predictions of lattice constants and magnetic moments. researchgate.net The values for the Hubbard U and exchange J parameters are critical and are often determined empirically or through first-principles. semanticscholar.org
The SIC-PBE-sol+U method, which integrates self-interaction correction with a PBE functional tailored for solids and the Hubbard U term, has also been applied. researchgate.net Similarly, the LSDA+U (Local Spin-Density Approximation + U) method has been used to study ErN's electronic and magnetic characteristics, successfully predicting its ferromagnetic ground state.
Pseudopotential-Based Approaches for Defect Stability
The stability of crystalline defects, like nitrogen vacancies, profoundly affects the properties of ErN. Pseudopotential-based first-principles calculations are utilized to examine the formation energies and electronic structures of these defects. This helps in understanding the stability of native defects and their influence on the material's carrier concentration and magnetic properties. Studies indicate that nitrogen vacancies are typically the most stable native defects in ErN under various growth conditions.
Modeling of Electronic and Magnetic Structures
Computational models are vital for deciphering the complex electronic and magnetic structures of ErN, which result from the interaction between localized Er 4f electrons and itinerant p-d bands.
Band Structure Calculations and Hybridization Effects
Band structure calculations map the allowed energy levels for electrons, which is key to defining a material's electronic properties. In ErN, these calculations indicate substantial hybridization between the Er 5d and N 2p states. researchgate.net The highly localized Er 4f states are represented as flat bands within the band structure. researchgate.net The energy position of these 4f bands relative to the Fermi level is a critical determinant of the material's properties. semanticscholar.org
Different computational techniques can produce varied band gap results. While some DFT calculations suggest semimetallic behavior, others indicate a small indirect band gap. aps.org The inclusion of the Hubbard U term in GGA+U calculations can create a band gap, aligning theoretical predictions more closely with experimental findings. researchgate.net
| Computational Method | Predicted Band Structure Feature | Reference(s) |
| DFT (GGA) | Indirect bandgap of ~0.2 eV | researchgate.net |
| DFT (GGA+U) | Opens a higher bandgap | aps.orgresearchgate.net |
| DFT (HSE) | Bandgap increases with exact exchange fraction | researchgate.net |
| SIC-PBE-sol+U | Metallic behavior for both spin up and spin down in NaCl and CsCl phases | researchgate.net |
| SIC-PBE-sol+U | Semiconductor (metal) behavior for spin up (spin down) in ZnS phase with a 2.1 eV gap | researchgate.net |
Magnetic Moment and Exchange Interaction Simulations
Simulations are employed to model the magnetic moments and exchange interactions in ErN, which are primarily governed by the localized 4f electrons of the erbium atoms. Methods like LSDA+U and GGA+U have successfully predicted the ferromagnetic ground state of ErN. These simulations can also compute the total magnetic moment per formula unit, which includes contributions from the Er 4f states and smaller induced moments on the Er 5d and N 2p orbitals. The calculated magnetic moments often show good agreement with experimental data.
Computational Studies of Optical and Luminescence Processes
Computational techniques are also applied to investigate the optical and luminescence properties of ErN. These studies frequently involve calculating the dielectric function, which details the material's response to an electromagnetic field. From this, other optical properties like the refractive index, extinction coefficient, and absorption coefficient can be determined. Such theoretical work offers insights into ErN's potential for optoelectronic and spintronic applications. For instance, erbium-doped materials are known for their luminescence at 1.54 µm, a crucial wavelength for fiber optic communications. aps.orgcambridge.org
Excited State Calculations and Transition Probability Modeling
Theoretical modeling of the electronic structure and optical properties of this compound (ErN) is crucial for understanding its potential in optoelectronic applications. First-principles density functional theory (DFT) calculations are a primary tool for investigating the valence band electronic structure. aps.org To accurately model the electronic configuration, especially the strongly localized Er-4f states, methods beyond the generalized gradient approximation (GGA), such as Heyd-Scuseria-Ernzerhof (HSE) hybrid functional and GGA+U Hubbard correction schemes, are employed. aps.org These calculations reveal that the valence band edge of ErN is primarily characterized by N-2p states, while the localized Er-4f states are found approximately 6–8 eV below the valence band maximum. aps.org
The characteristic luminescence of erbium-doped materials, including nitrides, originates from the intra-4f shell transitions of the Er³⁺ ion. The most technologically significant of these is the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), which produces light in the 1.54 µm wavelength range, crucial for fiber optic communications. aps.orgttu.edu The crystal field of the host material, such as a nitride lattice, splits these primary energy levels into several sublevels, known as Stark levels. ttu.edu
Computational models are used to calculate the transition probabilities between these Stark levels. These probabilities are highly dependent on the local symmetry of the Er³⁺ ion within the host crystal. Selection rules, determined by group theory based on the point group symmetry of the erbium site, dictate which transitions are allowed. ttu.edu For instance, in Er-doped GaN with a C₃ᵥ symmetry, theoretical calculations have shown that dominant transitions occur between Stark levels of the same irreducible representations (e.g., Γ₄ → Γ₄). ttu.edu The transition probability is also influenced by the host material's internal electric fields, which can enhance the likelihood of certain radiative transitions. aip.org Time-resolved photoluminescence spectroscopy, combined with theoretical modeling, helps to determine the decay dynamics and excitation cross-sections for different optical centers, distinguishing between isolated Er³⁺ ions and those associated with defects. ttu.edu
The table below summarizes key calculated transition data for Er³⁺ in a Gallium Nitride (GaN) host, which serves as a model for understanding transitions in nitride environments.
| Initial State (⁴I₁₃/₂) Representation | Final State (⁴I₁₅/₂) Representation | Calculated Transition Wavelength (nm) | Relative Transition Probability |
|---|---|---|---|
| Γ₄ | Γ₄ | 1537.2 | High (Matches dominant emission) |
| Γ₅,₆ | Γ₅,₆ | 1537.2 | High (Matches dominant emission) |
| Γ₄ | Γ₅,₆ | 1556.4 | High (Candidate for lasing) |
| Γ₅,₆ | Γ₄ | - | Lower |
Defect-Related Luminescence Mechanisms
The luminescence properties of this compound and related erbium-doped nitrides are significantly influenced by the presence of defects within the crystal lattice. These defects can either enhance or quench the photoluminescence (PL) of the Er³⁺ ions through various energy transfer mechanisms.
One of the primary mechanisms is a carrier-mediated process where energy is transferred from defect-related levels in the host material to the Er³⁺ ions. researchgate.net For example, in erbium-doped aluminum nitride (AlN), vacancy-oxygen complexes (VAl-ON) can efficiently absorb photon energy and then non-radiatively transfer this energy to resonant Er³⁺ levels. researchgate.net This process, known as Förster Resonance Energy Transfer (FRET), occurs when the emission level of a donor (the defect) and the absorption level of an acceptor (the Er³⁺ ion) are in resonance. researchgate.net Theoretical modeling of this phenomenon in AlN:Er has estimated the transfer efficiency to be around 51%. researchgate.net
Conversely, certain defects can act as non-radiative recombination centers, quenching the erbium-related luminescence. aip.org The optical activation of erbium is therefore strongly linked to its specific lattice position and the proximity of these quenching sites. aip.org Computational studies help to identify the nature of these defects. In silicon-rich oxynitride hosts, for instance, PL decay measurements combined with theoretical analysis have identified defect-related luminescence bands, such as one centered around 468 nm with a lifetime of about 5 ns, which are distinct from the energy transfer pathways that excite Er³⁺. nih.gov
Photoluminescence excitation (PLE) spectroscopy is a key experimental technique that, when coupled with theoretical models, helps to differentiate between excitation pathways. researchgate.net PLE spectra can distinguish whether Er³⁺ ions are excited directly through resonant pumping, or indirectly via energy transfer from host defects or sensitizers like silicon nanoclusters. researchgate.netnih.gov Theoretical models must therefore account for multiple potential Er³⁺ sites and local environments within the lattice, some of which may be associated with defects, leading to different excitation and emission characteristics. ttu.eduresearchgate.net
Growth Simulation and Material Design
Phase Field Modeling of Crystal Growth Dynamics
Phase-field modeling is a powerful computational technique used to simulate the complex dynamics of crystal growth, including the evolution of microstructures during solidification. wigner.hu This method avoids the difficulty of explicitly tracking the sharp interface between the solid and liquid/vapor phases by defining a continuous order parameter, the "phase field," which varies smoothly from one phase to the other across a diffuse interface. wigner.huaps.org
The model's equations describe the temporal and spatial evolution of this phase field, coupled with other relevant fields such as temperature and concentration. wigner.hu For a material like this compound, which can be grown via sublimation at high temperatures, a phase-field model would simulate the transition from the vapor phase to the solid ErN crystal. researchgate.net The model can incorporate key physical factors that govern crystal growth, including:
Anisotropic Interfacial Energy: The energy of the solid-vapor interface can depend on its crystallographic orientation, which leads to the formation of faceted crystals. aps.org ErN crystals are known to grow with distinct (100) and (111) facets, a feature that can be reproduced in phase-field simulations. researchgate.net
Anisotropic Attachment Kinetics: The rate at which atoms attach to the crystal surface can also vary with orientation. aps.org
Diffusion: The model can account for the diffusion of erbium and nitrogen species on the substrate and growing crystal surface. Anisotropic surface diffusion can have a significant, sometimes counterintuitive, effect on the evolving crystal shape. aps.org
By solving the governing partial differential equations, typically using numerical methods like finite element or finite difference, phase-field simulations can predict the morphological evolution of the crystal, from initial nucleation to the formation of complex patterns like dendrites or compact faceted shapes. aps.orgrsc.org This allows researchers to explore how growth conditions, such as temperature, pressure, and deposition rate, influence the final crystal quality and morphology, providing a theoretical guide for optimizing experimental growth processes. aps.orgresearchgate.net
Predictive Modeling for Material Properties and Performance
Predictive modeling, heavily relying on first-principles calculations, has become an essential tool for discovering new materials and forecasting their properties before they are synthesized experimentally. ntt-review.jp In the field of this compound research, this approach has been used to explore novel erbium-nitrogen compounds with unique characteristics.
A notable example is the theoretical prediction of several stable, nitrogen-rich this compound compounds (ErNₓ, where x > 1) under high pressure. nih.govcolab.ws Using a combination of first-principles calculations and the particle swarm optimization algorithm, researchers have predicted the existence of stable phases such as Immm-ErN₂, C2-ErN₃, P1̄-ErN₄, and P1̄-ErN₆. nih.gov These studies construct a theoretical phase diagram, identifying the pressure ranges over which these compounds are stable. nih.gov
Beyond predicting stability, these computational models can calculate key performance metrics. For the predicted nitrogen-rich ErNₓ compounds, properties relevant to high-energy-density materials have been determined. nih.govcolab.ws For example, the P1̄-ErN₆ phase is predicted to have excellent thermal stability up to 1000 K and outstanding explosive performance. nih.govcolab.ws Such predictive studies are crucial for guiding experimental efforts toward synthesizing new functional materials with targeted properties. nih.gov
Furthermore, first-principles DFT calculations are used to predict fundamental electronic and transport properties of standard ErN. This includes determining the band structure, the effective mass of charge carriers, and deformation potentials, which are essential parameters for designing electronic and thermoelectric devices. aps.org
The table below presents a summary of properties predicted for novel erbium-nitrogen compounds using first-principles calculations.
| Compound | Predicted Stable Phase | Key Predicted Properties |
|---|---|---|
| ErN₂ | Immm | Contains diatomic N₂ quasi-molecules |
| ErN₃ | C2 | Contains helical-like nitrogen chains |
| ErN₄ | P1̄ | Contains armchair nitrogen chains |
| ErN₆ | P1̄ | High thermal stability (up to 1000 K); High energy density (1.30 kJ g⁻¹); High detonation velocity (10.87 km s⁻¹); High detonation pressure (812.98 kbar) |
Future Directions and Emerging Research Avenues for Erbium Nitride
Exploration of Novel Erbium Nitride Heterostructures and Nanostructures
The creation of heterostructures and nanostructures is a key strategy to unlock the full potential of this compound. By combining ErN with other materials, particularly III-nitride semiconductors, researchers aim to develop new functional materials for optoelectronic and spintronic devices. researchgate.netwikipedia.org
One promising area of research involves the formation of solid-solution alloys of ErN with materials like gallium nitride (GaN). researchgate.netaip.orgresearchgate.net These alloys are being extensively studied for their potential use in solid-state lasers, amplifiers, and light-emitting devices that operate in the 1.54 μm wavelength window, which is crucial for fiber-optic communications and eye-safe applications. researchgate.netaip.orgaps.org The intra-4f electronic transition of erbium is responsible for the strong emission at this wavelength. aps.org
Furthermore, the development of ErN-based nanostructures such as quantum dots and nanowires is an active area of investigation. qst.go.jp These nanostructures can confine charge carriers and photons in unique ways, potentially leading to enhanced device performance. For instance, coupling ErN with photonic crystals or other nanostructures is being explored to improve the photon emission rates for applications like single-photon sources. qst.go.jp Theoretical studies have also investigated propeller-shaped atomic clusters of Er₃N, which can be stabilized within fullerene molecules. wikipedia.org
Integration with Silicon Photonics and CMOS Technology
A significant hurdle for the widespread adoption of many novel materials is their compatibility with existing silicon-based manufacturing processes. The integration of erbium-based materials with silicon photonics and Complementary Metal-Oxide-Semiconductor (CMOS) technology is a critical area of research aimed at overcoming this challenge. mit.edusecurities.io
One of the primary challenges is that rare-earth-doped materials are often incompatible with standard silicon production lines. mit.edu To address this, researchers are developing processes where the erbium-doped layer can be added as a final step, making it more compatible with silicon processing. mit.edu For example, erbium-doped waveguide lasers have been designed for silicon photonic systems using silicon nitride (Si₃N₄) waveguides with a top layer of erbium-doped aluminum oxide deposited at the end of the fabrication process. mit.edu
Recent breakthroughs have demonstrated the potential of erbium-doped silicon nitride (SiNₓ) for integrated photonics. Researchers have successfully fabricated erbium-doped waveguide amplifiers (EDWAs) based on Si₃N₄ photonic integrated circuits, achieving high output power and significant amplification in the telecommunication band. syntecoptics.com This was made possible by using ion implantation, a wafer-scale process, to introduce erbium into low-loss silicon nitride circuits. syntecoptics.com This approach opens the door for a new generation of integrated photonic devices, including lasers, and components for LiDAR and quantum technologies. syntecoptics.comoptica.orgarxiv.org
Furthermore, studies on erbium-doped silicon-rich nitride films have shown that the silicon excess plays a crucial role in the optoelectronic properties of light-emitting devices. osti.gov By optimizing the silicon content, it is possible to balance power efficiency and conductivity, paving the way for more efficient on-chip light sources. osti.gov The ability to tune the thermo-optic coefficient of erbium-doped amorphous silicon nitride microdisk resonators also presents opportunities for creating sensitive, all-optical temperature sensors. researchgate.netmetu.edu.tr
Advanced Characterization Techniques for In-Situ Studies
A thorough understanding of the physical and chemical properties of this compound is essential for its application in advanced technologies. However, ErN is prone to oxidation in ambient conditions, which presents a significant challenge for its characterization. researchgate.netaps.orgresearchgate.net To overcome this, researchers are employing advanced in-situ characterization techniques to study the material's properties as they are being formed or under operational conditions.
Synchrotron-based techniques, such as synchrotron radiation photoemission spectroscopy, are being used to measure the valence band electronic structure of ErN thin films. aps.org These in-situ measurements are crucial for understanding the material's fundamental electronic properties without the interference of surface oxidation. aps.org Combining these experimental results with first-principles density functional theory (DFT) calculations allows for a more comprehensive understanding of properties like effective mass and deformation potentials. aps.org
The use of capping layers, such as thin layers of aluminum nitride (AlN) or titanium nitride (TiN), has been shown to stabilize ErN films in ambient conditions, allowing for ex-situ characterization of their properties. aip.orgaip.orgresearchgate.net This has enabled measurements of thermoelectric properties, revealing a moderately high Seebeck coefficient and power factor. aip.orgaip.org
For structural and compositional analysis, techniques like X-ray photoelectron spectroscopy (XPS) are used to characterize the chemical state of the elements in ErN films. mdpi.com Raman spectroscopy has also proven to be a powerful tool, capable of detecting even thin surface layers of erbium oxide that may not be detectable by X-ray diffraction (XRD), highlighting its sensitivity for characterizing the quality of ErN powders. nih.gov
Development of Next-Generation Spintronic and Quantum Devices
This compound's unique magnetic and optical properties make it a promising candidate for the development of next-generation spintronic and quantum devices. researchgate.netaip.org The ferromagnetic nature of ErN at low temperatures, coupled with its semiconducting properties, is of particular interest for spintronics, a field that aims to utilize the spin of electrons in addition to their charge. researchgate.netresearchgate.net
ErN is being explored for use in spin superlattices and other spintronic devices. aip.orgaip.org The interaction between the spin components of the rare-earth ions is believed to be responsible for the ferromagnetism observed in ErN and related nitrides. researchgate.net Theoretical studies have investigated the electronic and magnetic properties of ErN in different crystal structures, providing insights for designing spintronic components. researchgate.net
In the realm of quantum technologies, erbium-doped materials are being investigated for their potential as spin-photon interfaces with optical transitions in the telecommunications C-band, making them suitable for long-distance quantum communication. Erbium ions implanted in semiconductors like gallium nitride can act as qubits or single-photon sources, which are fundamental building blocks for quantum computing and cryptography. qst.go.jp
A key challenge in developing quantum light sources is achieving a strong interaction between light and the erbium emitters. securities.io Recent advancements in nanophotonics have shown that integrating erbium with nanophotonic silicon devices can enhance this interaction, paving the way for long-lived quantum memories that are compatible with CMOS fabrication technology. securities.io Furthermore, erbium-doped lithium niobate is being explored as a platform for integrated quantum photonics, offering a pathway to develop a variety of on-chip quantum devices operating at telecom wavelengths. aip.org
Tailoring Thermoelectric Performance for Diverse Energy Applications
Thermoelectric materials can directly convert waste heat into useful electrical energy, offering a promising avenue for improving energy efficiency. aalto.fi this compound has emerged as a material of interest for thermoelectric applications due to its semiconducting nature and the high mass of the erbium atom, which is expected to lead to low thermal conductivity. aip.org
One strategy to enhance the thermoelectric performance of rare-earth nitrides is through the creation of alloys and heterostructures. Alloying ScN with ErN has been proposed as a method to reduce thermal conductivity while maintaining a high power factor. aip.orgresearchgate.net Theoretical investigations into endohedral metallofullerene complexes, where an Er₃N cluster is encapsulated within a fullerene cage, have shown that charge transfer between the metallic moiety and the cage can be used to tune the thermoelectric properties of the molecular complex. mdpi.commdpi.comscispace.com
Q & A
Q. What are the established methods for synthesizing high-purity erbium nitride (ErN) in laboratory settings?
- Methodological Answer : ErN is typically synthesized via direct nitridation of erbium metal under ammonia (NH₃) flow at 800–1000°C . Alternative methods include chemical vapor deposition (CVD) using ErCl₃ and NH₃ precursors and ammonolysis of erbium oxide (Er₂O₃) at elevated temperatures. Purity (>99.9%) is critical; impurities like oxygen or carbon can alter electronic properties. Use inert atmospheres (Ar/He) and quartz reactors to minimize contamination .
Q. Which characterization techniques are most effective for confirming the crystal structure and phase purity of ErN?
- Methodological Answer :
- X-ray diffraction (XRD) for crystal structure validation (e.g., cubic or hexagonal phases) .
- Transmission electron microscopy (TEM) for nanoscale morphology and defect analysis.
- X-ray photoelectron spectroscopy (XPS) to verify chemical bonding (Er–N) and detect surface oxidation .
Cross-reference data with computational models (e.g., density functional theory (DFT)) to resolve ambiguities .
Q. What are the key physical properties of ErN relevant to semiconductor or spintronics research?
- Methodological Answer :
- Bandgap : ~2.3 eV (experimental) , but theoretical studies suggest variations due to spin-orbit coupling .
- Magnetic properties : Paramagnetic at room temperature, with antiferromagnetic ordering below 10 K .
- Thermal stability : Decomposes above 1200°C; use thermogravimetric analysis (TGA) under controlled atmospheres .
Advanced Research Questions
Q. How do synthesis parameters (temperature, precursor ratios) influence the defect density and electronic properties of ErN?
- Methodological Answer :
- Temperature : Higher temperatures (≥900°C) reduce oxygen impurities but may increase nitrogen vacancies. Use PL (photoluminescence) to quantify defects .
- Precursor ratios : Excess NH₃ promotes stoichiometric ErN, while Er-rich conditions lead to Er₂N phases. Monitor via Raman spectroscopy .
- Table 1 :
| Synthesis Method | Temperature (°C) | NH₃ Flow Rate (sccm) | Dominant Phase | Defect Density (cm⁻³) |
|---|---|---|---|---|
| Direct Nitridation | 950 | 50 | ErN | 10¹⁶–10¹⁷ |
| Ammonolysis | 850 | 30 | ErN/Er₂O₃ | 10¹⁸ |
Q. How can researchers resolve contradictions in reported thermal stability values of ErN across different studies?
- Methodological Answer :
- Controlled replication : Reproduce experiments using identical synthesis conditions and purity standards.
- In-situ characterization : Use synchrotron XRD to monitor phase transitions during heating .
- Error analysis : Quantify instrument calibration errors (e.g., ±1% for TGA) and environmental factors (e.g., trace O₂ in reactors) .
Q. What computational approaches are most effective for modeling ErN’s electronic structure and magnetic behavior?
- Methodological Answer :
- Density functional theory (DFT) + Hubbard U correction : Accounts for strong electron correlations in 4f orbitals .
- Spin-polarized simulations : Predict magnetic ordering and exchange interactions. Compare with neutron diffraction data .
- Software recommendations : VASP, Quantum ESPRESSO. Validate models against experimental bandgap and magnetization curves .
Q. How can researchers optimize ErN thin-film deposition for interface studies in heterostructures?
- Methodological Answer :
- Pulsed laser deposition (PLD) : Use ErN targets with 99.99% purity and substrate temperatures of 600–700°C .
- Interface analysis : Employ cross-sectional TEM and electron energy loss spectroscopy (EELS) to study diffusion barriers .
- Stress management : Match thermal expansion coefficients with substrates (e.g., SiC or Al₂O₃) to minimize cracking .
Data Reliability and Experimental Design
Q. What strategies ensure data reproducibility in ErN research, particularly for magnetic measurements?
- Methodological Answer :
- Standardized protocols : Follow ISO guidelines for SQUID magnetometry (e.g., sample mass, field calibration) .
- Control experiments : Measure background signals from substrates/reactors.
- Collaborative verification : Share raw data and code via repositories like Zenodo .
Q. How should researchers address discrepancies between theoretical predictions and experimental results for ErN’s bandgap?
- Methodological Answer :
- Defect accounting : Include vacancy/impurity states in DFT models.
- Advanced spectroscopy : Use angle-resolved photoemission spectroscopy (ARPES) for direct band structure mapping .
- Peer review : Publish negative results and methodological limitations to refine models .
Safety and Compliance
Q. What precautions are essential when handling ErN in high-temperature experiments?
- Methodological Answer :
- Decomposition risks : ErN releases NH₃ above 1200°C; use fume hoods and gas scrubbers .
- Personal protective equipment (PPE) : Wear heat-resistant gloves, face shields, and N95 masks during synthesis .
- Waste disposal : Neutralize residues with dilute HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
